molecular formula C23H24N6O B2511819 N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-12-2

N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2511819
CAS No.: 955338-12-2
M. Wt: 400.486
InChI Key: UWIGGYUNHRGJRV-UHFFFAOYSA-N
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Description

N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. This compound features a cyclopentyl group at the N6 position, a 3-methoxyphenyl substituent at the N4 position, and a phenyl group at the 1-position of the pyrazole ring. Based on structural analogs (e.g., and ), its molecular formula is inferred to be C23H24N6O, with a molecular weight of approximately 400.40 g/mol. The 3-methoxy group on the phenyl ring contributes polarity, while the cyclopentyl moiety may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

6-N-cyclopentyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-30-19-13-7-10-17(14-19)25-21-20-15-24-29(18-11-3-2-4-12-18)22(20)28-23(27-21)26-16-8-5-6-9-16/h2-4,7,10-16H,5-6,8-9H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGGYUNHRGJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyrimidine fragments. The cyclopentyl and phenyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Anticancer Activity

In vitro studies have shown that N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 Value (µM) Notes
MCF-7 (Breast Cancer)0.75Strong inhibition of proliferation
HCT-116 (Colon Cancer)0.85Effective against tumor growth

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Inhibition of Casein Kinase 1

The compound has also been explored as a potential inhibitor of casein kinase 1 (CK1), which is implicated in various central nervous system disorders and cancer. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit CK1 effectively, with some exhibiting IC50 values in the nanomolar range. This positions this compound within a class of compounds that could offer therapeutic benefits for diseases associated with CK1 dysregulation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes:

  • Chlorination : Starting from a suitable precursor.
  • Hydrazinolysis : Converting the chlorinated derivative into a hydrazide.
  • Condensation : Reacting with aromatic aldehydes or ketones to form the final product.

This synthetic pathway allows for the modification of substituents on the pyrazolo[3,4-d]pyrimidine core, potentially enhancing biological activity and selectivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a detailed comparison of the target compound with analogs from the provided evidence:

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound N6-cyclopentyl, N4-(3-methoxyphenyl), R1=phenyl C23H24N6O ~400.40 Moderate lipophilicity (cyclopentyl), polar 3-methoxy group
N6-cycloheptyl analog () N6-cycloheptyl, N4-(3-methoxyphenyl), R1=phenyl C25H28N6O 428.54 Higher lipophilicity (cycloheptyl) and molecular weight
N4-(3-methylphenyl) analog () N6-cyclopentyl, N4-(3-methylphenyl), R1=phenyl C23H24N6 384.48 Reduced polarity (methyl vs. methoxy)
PR5-LL-CM01 () N6-(2-dimethylaminoethyl), N4-(3,4-dimethylphenyl), R1=phenyl C23H27N7 401.51 Enhanced solubility (dimethylamino group), PRMT5 inhibitor
N4,N6-bis(isopropyl) analog () N4,N6-bis(isopropyl), R1=phenyl C17H22N6 310.40 High lipophilicity (bulky isopropyl groups)
Chlorophenyl derivatives () N4-(3-chlorophenyl), variable N6 substituents C18H15ClN6 ~362.82 Electron-withdrawing Cl group; altered electronic properties

Biological Activity

N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in oncology. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C24H26N6O2
  • Molecular Weight : 430.512 g/mol

The unique substituents on the pyrazolo[3,4-d]pyrimidine scaffold contribute to its biological activity. The cyclopentyl group at the N6 position and the 3-methoxyphenyl group at the N4 position enhance its selectivity towards biological targets.

Biological Activity Overview

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression.

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated low IC50 values against tumor cells, indicating high potency.
    • Notably, a related compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM), suggesting superior efficacy in certain contexts .
  • Mechanism of Action :
    • The primary mechanism involves the inhibition of CDKs, which play a crucial role in cell cycle regulation. By disrupting these pathways, the compound can induce apoptosis in cancer cells .
    • Flow cytometric analyses have revealed that such compounds can significantly induce apoptosis in cancer cell lines at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For example:

  • Changing substituents on the phenyl rings alters potency against different cancer cell lines.
  • The presence of methoxy groups enhances solubility and bioavailability, contributing to improved therapeutic profiles .

Case Studies

Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:

CompoundTarget Cell LineIC50 (µM)Mechanism
1aA5492.24CDK Inhibition
1dMCF-71.74Apoptosis Induction
12bHCT-1168.21EGFR Inhibition

These findings underscore the potential of this compound as a promising candidate for further development in cancer therapy.

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